Jbj-09-063 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JBJ-09-063 hydrochloride: is a mutant-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). It has shown efficacy in models harboring various EGFR mutations, including L858R, T790M, and C797S . This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), which is a leading cause of cancer-related mortality .
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of JBJ-09-063 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce specific substituents. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: : Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and efficacy .
化学反应分析
Types of Reactions: : JBJ-09-063 hydrochloride primarily undergoes substitution reactions due to its functional groups. It is also involved in phosphorylation reactions as it inhibits EGFR phosphorylation .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include organic solvents, catalysts, and specific reagents for introducing functional groups .
Major Products: : The major products formed from the reactions involving this compound are typically phosphorylated proteins, as the compound inhibits EGFR, Akt, and ERK1/2 phosphorylation .
科学研究应用
Chemistry: : In chemistry, JBJ-09-063 hydrochloride is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways .
Biology: : In biological research, it is used to investigate the role of EGFR mutations in cancer cell proliferation and survival .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for treating EGFR-mutant non-small cell lung cancer .
Industry: : In the pharmaceutical industry, this compound is used in the development of targeted cancer therapies .
作用机制
JBJ-09-063 hydrochloride exerts its effects by selectively inhibiting mutant forms of EGFR. It binds to an allosteric site on the receptor, preventing its activation and subsequent phosphorylation of downstream signaling proteins such as Akt and ERK1/2 . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
Erlotinib: A first-generation reversible EGFR inhibitor.
Gefitinib: Another first-generation reversible EGFR inhibitor.
Afatinib: A second-generation irreversible EGFR inhibitor.
Osimertinib: A third-generation irreversible EGFR inhibitor.
Uniqueness: : JBJ-09-063 hydrochloride is unique in its ability to selectively inhibit mutant forms of EGFR, including those resistant to other EGFR inhibitors. Its allosteric mechanism of action allows it to overcome resistance mechanisms that limit the efficacy of ATP-competitive inhibitors .
属性
分子式 |
C31H30ClFN4O3S |
---|---|
分子量 |
593.1 g/mol |
IUPAC 名称 |
2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C31H29FN4O3S.ClH/c1-35-13-10-21(11-14-35)19-2-4-20(5-3-19)22-6-7-23-18-36(30(39)25(23)16-22)28(26-17-24(32)8-9-27(26)37)29(38)34-31-33-12-15-40-31;/h2-9,12,15-17,21,28,37H,10-11,13-14,18H2,1H3,(H,33,34,38);1H |
InChI 键 |
WRPISHRFWKJLSS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。